molecular formula C12H22N4O B6712787 N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide

N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide

Cat. No.: B6712787
M. Wt: 238.33 g/mol
InChI Key: XYPGNNKNPKVIIT-UHFFFAOYSA-N
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Description

N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Properties

IUPAC Name

N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-9(2)15(5)12(17)10(3)16(6)11-7-8-14(4)13-11/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGNNKNPKVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C(C)N(C)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    N-Methylation: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the N-methylpyrazole with an appropriate acid chloride or anhydride to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole: A simpler pyrazole derivative with similar chemical properties but lacking the additional functional groups present in N-methyl-2-[methyl-(1-methylpyrazol-3-yl)amino]-N-propan-2-ylpropanamide.

    N-Methyl-1-(pyridin-2-yl)methanamine: Another heterocyclic compound with a similar structure but different functional groups and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

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